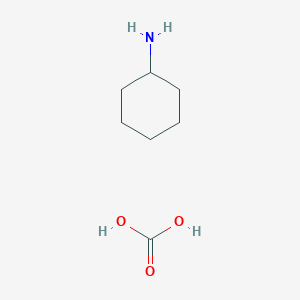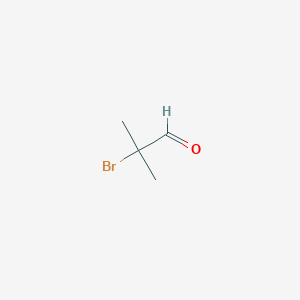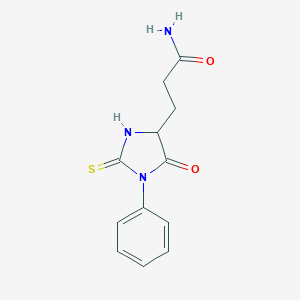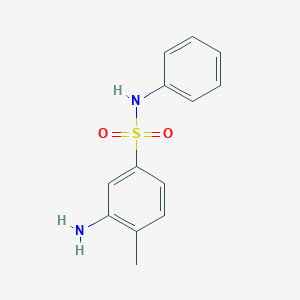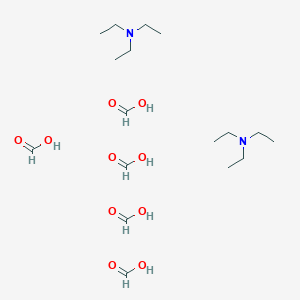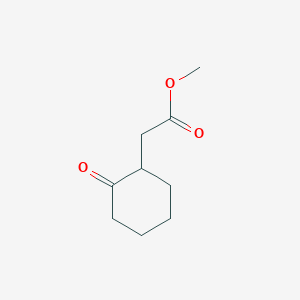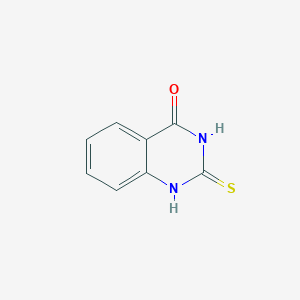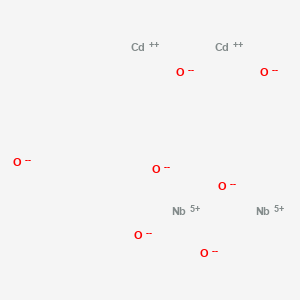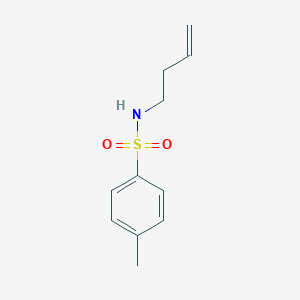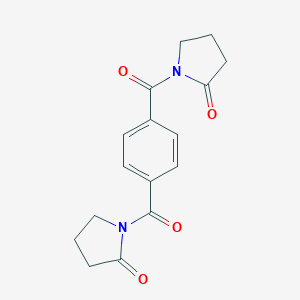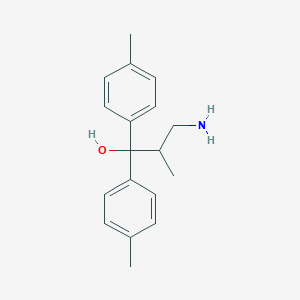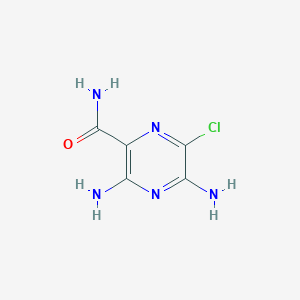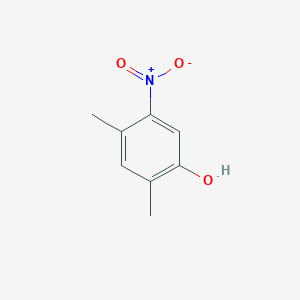
2,4-Dimethyl-5-nitrophenol
Overview
Description
2,4-Dimethyl-5-nitrophenol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
It is chemically similar to 2,4-dinitrophenol, which is known to target mitochondria, causing dose-dependent mitochondrial uncoupling . This process leads to a rapid loss of ATP as heat .
Mode of Action
Based on its structural similarity to 2,4-dinitrophenol, it may also act as an uncoupler of oxidative phosphorylation in mitochondria . This uncoupling leads to a rapid loss of ATP as heat, which can lead to uncontrolled hyperthermia .
Biochemical Pathways
Related compounds like 2,4-dinitrophenol have been shown to affect pathways related to oxidative phosphorylation . The compound increases the proton current through pure lipid membranes, similar to other chemical uncouplers .
Pharmacokinetics
2,4-dinitrophenol, a similar compound, is known to be metabolized via nitro reduction . Its major metabolites are 2-amino-4-nitrophenol and 4-amino-2-nitrophenol . Information about the bioavailability of 2,4-Dimethyl-5-nitrophenol is currently unavailable.
Result of Action
Related compounds like 2,4-dinitrophenol can cause a rapid loss of atp, leading to uncontrolled hyperthermia . This can have significant effects at the cellular level, potentially leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-5-nitrophenol can be synthesized through the nitration of 2,4-dimethylphenol using nitric acid. The reaction typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Reduction: 2,4-Dimethyl-5-aminophenol.
Oxidation: 2,4-Dimethyl-5-nitroquinone.
Substitution: Various halogenated or sulfonated derivatives.
Scientific Research Applications
2,4-Dimethyl-5-nitrophenol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: Employed in studies involving enzyme inhibition and as a model compound for understanding nitroaromatic compound metabolism.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Comparison with Similar Compounds
- 2,4-Dimethylphenol
- 4-Nitrophenol
- 2,5-Dimethyl-4-nitrophenol
Comparison: 2,4-Dimethyl-5-nitrophenol is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and biological properties Compared to 4-nitrophenol, it has additional methyl groups that influence its reactivity and solubility
Properties
IUPAC Name |
2,4-dimethyl-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVAMPJZESGWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



